O-Acetylsyringic acid can be extracted from several plant sources, particularly those rich in phenolic compounds. Notable sources include certain species of the Ferula genus and other plants that contain syringic acid. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the desired compound from plant matrices .
O-Acetylsyringic acid belongs to the class of organic compounds known as phenolic acids. Phenolic acids are characterized by the presence of a hydroxyl group attached to an aromatic hydrocarbon group. This specific compound is classified under hydroxybenzoic acids, which are further categorized based on their functional groups and structural features.
The synthesis of O-acetylsyringic acid can be achieved through various chemical reactions involving syringic acid. The most common method involves acetylation, where syringic acid is treated with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This reaction introduces an acetyl group into the hydroxyl position of the syringic acid molecule.
O-Acetylsyringic acid has a molecular formula of C_10H_12O_5. Its structure features a methoxy group (-OCH₃), a hydroxyl group (-OH), and an acetyl group (-COCH₃) attached to a benzene ring.
O-Acetylsyringic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for O-acetylsyringic acid primarily involves its antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress within biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species.
Studies have shown that O-acetylsyringic acid exhibits significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid .
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are utilized for structural elucidation and purity assessment.
O-Acetylsyringic acid has several scientific uses:
The formation of O-acetylsyringic acid is catalyzed by specialized acyltransferase enzymes that transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of syringic acid. These enzymes belong to the broader BAHD acyltransferase superfamily (named after the first letters of the first four enzymes characterized) or the SGNH-hydrolase family, both known for their ability to catalyze acyl transfer reactions. The catalytic mechanism involves a conserved serine-histidine-aspartate triad that facilitates nucleophilic attack on the carbonyl carbon of acetyl-CoA, forming an acetyl-enzyme intermediate. This activated acetyl group is subsequently transferred to the phenolic acceptor substrate [8].
Structural studies of related acetyltransferases, such as the staphylococcal O-acetyltransferase A (OatA) domain, reveal critical molecular features. The OatA C-terminal domain adopts an SGNH-hydrolase fold with a deep substrate-binding pocket that positions the acceptor molecule (e.g., syringic acid or analogous phenolics) for regioselective acetylation. Site-directed mutagenesis studies demonstrate that substitutions at residues like serine 453 (nucleophile), histidine 578 (general base), and aspartate 575 (stabilizer) in Staphylococcus aureus OatA completely abolish acetyltransferase activity, confirming their essential catalytic roles. A unique water-coordinating aspartate residue (Asp457) further modulates activity by limiting non-productive hydrolysis of the acetyl-enzyme intermediate, thereby enhancing catalytic efficiency for transfer over hydrolysis [8].
Table 1: Key Enzymatic Features of Acetyltransferases Involved in Phenolic Acetylation
| Enzyme Feature | Functional Role | Impact of Perturbation |
|---|---|---|
| Catalytic Triad (Ser-His-Asp) | Forms covalent acetyl-enzyme intermediate; facilitates acetyl transfer | Complete loss of transferase activity upon mutation |
| Water-Coordinating Aspartate | Limits hydrolysis of acetyl-enzyme intermediate | Increased hydrolytic activity; reduced transfer efficiency |
| Substrate Binding Pocket | Governs regioselectivity towards phenolic hydroxyl groups | Altered substrate specificity; potential loss of regiocontrol |
| Conserved GDSL Motif | Characteristic of SGNH hydrolases; stabilizes oxyanion transition state | Reduced catalytic efficiency |
Microbial enzymes exhibit remarkable substrate promiscuity. The O-methyltransferase from Desulfuromonas acetoxidans (DesAOMT), while primarily catalyzing methyl transfer, demonstrates adaptability toward acetyl-CoA donors when engineered or under specific physiological conditions. This flexibility enables the biosynthetic versatility observed in microbial production systems where syringic acid serves as the acetyl acceptor. Kinetic parameters vary significantly; DesAOMT exhibits optimal activity between pH 7.0–8.0 and 30–37°C, with Michaelis constants (Km) for phenolic substrates in the micromolar to millimolar range, reflecting enzyme-substrate affinity [3].
Syringic acid, the immediate precursor of O-acetylsyringic acid, originates from interconnected metabolic routes: the shikimate pathway provides the aromatic backbone, while the phenylpropanoid pathway introduces hydroxyl and methoxyl groups characteristic of syringyl derivatives.
The shikimate pathway, absent in animals but present in plants, fungi, and bacteria, converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate—the branch point for aromatic amino acid biosynthesis. Key enzymatic steps include:
Chorismate undergoes enzymatic rearrangement via chorismate mutase to yield prephenate, which is subsequently converted into p-hydroxybenzoic acid (p-HBA) by chorismate lyase (UbiC). p-HBA undergoes stepwise hydroxylation and methylation to form syringic acid. In engineered Escherichia coli, this involves:
Table 2: Enzymatic Steps from Shikimate to Syringic Acid Precursor
| Enzyme | Gene | Reaction Catalyzed | Product |
|---|---|---|---|
| Shikimate kinase | aroL | ATP-dependent phosphorylation of shikimate | Shikimate-3-phosphate |
| Chorismate lyase | ubiC | Conversion of chorismate to 4-hydroxybenzoate | 4-Hydroxybenzoic acid |
| p-Hydroxybenzoate hydroxylase | pobA* | Double hydroxylation at C3 and C5 positions | Gallic acid (3,4,5-trihydroxybenzoate) |
| O-Methyltransferase | desAOMT | SAM-dependent methylation at C3 and C5 hydroxyls | Syringic acid |
Plant biosynthesis diverges through the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to cinnamic acid, followed by hydroxylation (p-coumarate 3-hydroxylase) and methylation (caffeic acid O-methyltransferase) to yield sinapic acid. Subsequent β-oxidation or side-chain cleavage generates syringic acid. This route provides precursors for lignin biosynthesis and defense compounds, with syringic acid accumulation observed in various plant tissues under stress conditions [7].
Microorganisms employ biotransformation pathways to modify phenolic acids, including syringic acid acetylation. Bacterial systems like Escherichia coli and Pseudomonas putida utilize whole-cell biocatalysts expressing heterologous acetyltransferases. Engineered E. coli strains containing multi-enzyme cascades (e.g., AroL, UbiC, PobA, DesAOMT) convert shikimic acid into syringic acid derivatives, including O-acetylsyringic acid, with titers reaching 133 μM (26.2 mg/L) under optimized cofactor (NADPH) conditions. *Metabolic channeling is enhanced by blocking competing pathways (e.g., *aroE, ydiB, trpED, pheA, tyrA knockouts) to increase precursor availability [3].
Fungal systems, particularly basidiomycetes like Phanerochaete chrysosporium and Aspergillus niger, exhibit inherent capabilities for phenolic transformations. Extracellular ligninolytic enzymes—laccases (multi-copper oxidases), peroxidases, and cytochrome P450 monooxygenases—partially degrade lignin, releasing syringyl units. Subsequent intracellular acetyl-CoA-dependent acetylation occurs, often as a detoxification mechanism to reduce phenolic toxicity. The regioselectivity of fungal acetyltransferases favors the C4 hydroxyl over other positions, yielding O-acetylsyringic acid as a metabolic endpoint or intermediate for further degradation [9].
Yeasts like Saccharomyces cerevisiae activate phenolic acids via acyl-CoA synthetases (e.g., Faa1p, Faa4p) before modification. While primarily involved in fatty acid activation, these enzymes show substrate promiscuity toward syringic acid, forming syringoyl-adenylate intermediates that may undergo enzymatic or non-enzymatic rearrangement to acetylated forms under specific conditions [9].
Genetic regulation of O-acetylsyringic acid biosynthesis involves transcriptional controllers, substrate availability modulators, and post-translational enzyme regulators. In bacteria, operon structures encode acetyltransferases alongside metabolic enzymes for precursor synthesis. For instance, in recombinant E. coli systems, the expression of desAOMT (encoding a key O-methyltransferase/acetyltransferase) is driven by inducible promoters (e.g., trc or T7), but endogenous regulators like FadR influence flux through precursor pathways. FadR, a bifunctional transcriptional regulator, represses genes involved in fatty acid degradation while activating fabA and fabB expression, indirectly modulating acetyl-CoA pools required for acetylation reactions [9] [10].
In plants, sulfur assimilation regulators impact precursor availability. O-Acetylserine (OAS) acts as a metabolic signal, upregulating genes encoding serine acetyltransferase (SERAT) and O-acetylserine(thiol)lyase (OAS-TL), which coordinate cysteine synthesis from sulfide and OAS. Since cysteine is required for SAM synthesis—the methyl donor for syringic acid formation—OAS levels indirectly influence syringyl precursor production. Additionally, S-adenosylmethionine (SAM) itself regulates enzyme activity; it allosterically inhibits threonine synthase (TS), redirecting carbon toward methionine and SAM regeneration cycles, thereby maintaining methylation capacity for syringic acid biosynthesis [5] [10].
Table 3: Regulatory Factors Influencing O-Acetylsyringic Acid Biosynthesis
| Regulatory Factor | Organism Type | Target Process | Effect on Acetylation |
|---|---|---|---|
| O-Acetylserine (OAS) | Plants | Sulfur assimilation; cysteine and SAM synthesis | Modulates methyl donor availability |
| S-Adenosylmethionine (SAM) | Universal | Methyltransferase activity; amino acid metabolism | Direct cofactor for syringic acid methylation |
| FadR | Bacteria | Fatty acid degradation; fabA/fabB transcription | Influences acetyl-CoA pool size |
| Nutrient Sensing (TOR/PKA) | Fungi | Global metabolism in response to carbon/nitrogen sources | Regulates acetyltransferase expression |
| Substrate Inhibition | Enzymatic | Acetyltransferases (e.g., OatA) | Limits activity at high syringic acid concentrations |
Epigenetic regulation also plays a role in plants and fungi. SAM serves as the methyl donor for DNA and histone methyltransferases. Fluctuations in SAM pools, driven by metabolic demands for syringic acid methylation, can influence chromatin methylation status, thereby altering the expression of phenylpropanoid pathway genes. This creates a feedback loop where phenolic biosynthesis modulates its own genetic regulation [5] [10].
In fungi, nutrient-sensing pathways (e.g., TOR and PKA signaling) integrate acetyl-CoA availability with acetyltransferase gene expression. Under high-carbon conditions, elevated acetyl-CoA levels induce the expression of GDSL/SGNH-type acetyltransferases, enhancing biotransformation capacity for phenolic acetylation. This regulatory nexus ensures that acetylation reactions proceed optimally when energy and carbon substrates are abundant [9].
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